molecular formula C6H6N2O5S B3142796 N-Hydroxy-4-nitrobenzene-1-sulfonamide CAS No. 51221-38-6

N-Hydroxy-4-nitrobenzene-1-sulfonamide

Cat. No. B3142796
CAS RN: 51221-38-6
M. Wt: 218.19 g/mol
InChI Key: UYGXLIUFUDWVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of NHNBs has been carried out using an indirect process . The compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .


Molecular Structure Analysis

The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .


Chemical Reactions Analysis

N-Hydroxy sulfonamides have been used as sulfenylating agents in the presence of catalytic amounts of iodine and N-hydroxysuccinimide . They participated in sulfenylation with indoles, 7-azaindole, N-methyl pyrrole, and 2-naphthol to afford structurally diverse thioethers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.19 .

Scientific Research Applications

References:

  • Eze, F. U., Ezeorah, C. J., Ogboo, B. C., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400
  • MilliporeSigma. N-Hydroxy-4-nitrobenzene-1-sulfonamide
  • Blackburn, G. M., Gait, M. J., Loakes, D., & Williams, D. M. (1985). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrase. European Biophysics Journal, 13(5), 305-310
  • Iqbal, J., & Singh, R. (2021). An iodine-mediated new avenue to sulfonylation employing N-hydroxy aryl sulfonamide. Organic & Biomolecular Chemistry, 19(9), 1967-1971

Future Directions

N-Hydroxy sulfonamides, including NHNBs, have been identified as new sulfenylating agents for the functionalization of aromatic compounds . This opens up new possibilities for the synthesis of structurally diverse thioethers .

properties

IUPAC Name

N-hydroxy-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-3-1-5(2-4-6)8(10)11/h1-4,7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXLIUFUDWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-4-nitrobenzene-1-sulfonamide
Reactant of Route 3
N-Hydroxy-4-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-4-nitrobenzene-1-sulfonamide
Reactant of Route 5
N-Hydroxy-4-nitrobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-4-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.